![molecular formula C15H17NO B14397643 3-[2-(3-Methylphenoxy)ethyl]aniline CAS No. 89807-74-9](/img/structure/B14397643.png)
3-[2-(3-Methylphenoxy)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-Methylphenoxy)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methylphenoxy)ethyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 3-methylphenol and 2-chloroethylamine, followed by the reduction of the resulting intermediate. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenol is coupled with a halogenated aniline derivative in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-Methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Methylphenoxy)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(3-Methoxyphenoxy)ethyl]aniline: Similar structure with a methoxy group instead of a methyl group.
3-[2-(4-Methylphenoxy)ethyl]aniline: Similar structure with the methyl group in the para position.
3-[2-(3-Ethylphenoxy)ethyl]aniline: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-[2-(3-Methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the methyl group in the meta position can affect the compound’s electronic and steric characteristics, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
89807-74-9 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
3-[2-(3-methylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-12-4-2-7-15(10-12)17-9-8-13-5-3-6-14(16)11-13/h2-7,10-11H,8-9,16H2,1H3 |
InChI-Schlüssel |
HNZWSMGBOZNNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCC2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


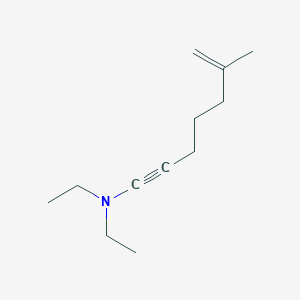


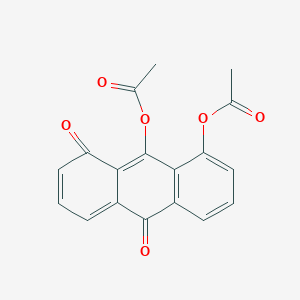

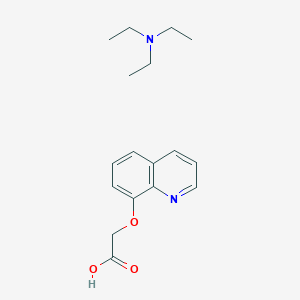

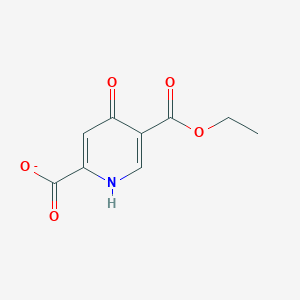
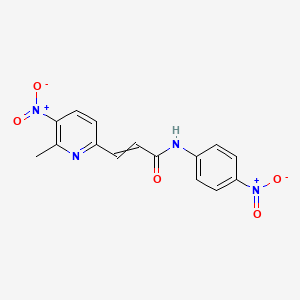
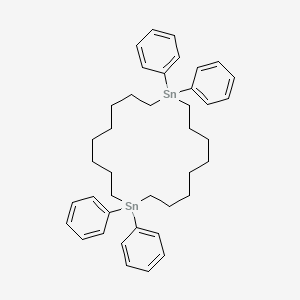

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

amino}prop-2-enal](/img/structure/B14397646.png)
